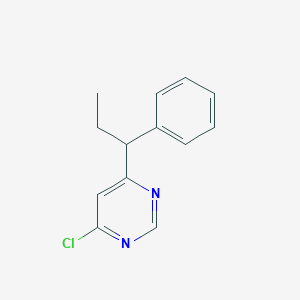
4-Chloro-6-(1-phenylpropyl)pyrimidine
Descripción general
Descripción
4-Chloro-6-(1-phenylpropyl)pyrimidine is a chemical compound used for pharmaceutical testing . It is a white to off-white powder .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 4-Chloro-6-(1-phenylpropyl)pyrimidine, involves various methods . A novel 4-chloro-6-(chloromethyl)-1-methyl-1 H-pyrazolo[3,4-d]pyrimidine was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1 H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4 H-pyrazolo[3,4-d]pyrimidin-4-one .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including 4-Chloro-6-(1-phenylpropyl)pyrimidine, involves weak but significant interactions like C–H···O, C–H···F and π – π which are involved in the stability of the structure .Chemical Reactions Analysis
Pyrimidines, including 4-Chloro-6-(1-phenylpropyl)pyrimidine, are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Aplicaciones Científicas De Investigación
Organic Synthesis
4-Chloro-6-(1-phenylpropyl)pyrimidine: is a valuable intermediate in organic synthesis. Its chloro and phenylpropyl groups make it a versatile precursor for constructing more complex molecules. It can undergo various chemical reactions, including nucleophilic substitution, to introduce different functional groups that are pivotal in the synthesis of pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for the development of drugs. Pyrimidine derivatives are known for their wide range of biological activities, such as anti-inflammatory, antimicrobial, and antitumor properties . The phenylpropyl side chain can be modified to enhance the compound’s affinity for certain biological targets, potentially leading to new therapeutic agents.
Kinase Inhibition
Pyrimidine derivatives, including 4-Chloro-6-(1-phenylpropyl)pyrimidine , are often used in the design of kinase inhibitors. These inhibitors play a crucial role in targeted cancer therapies, as they can interfere with specific kinase enzymes that are dysregulated in cancer cells .
Serotonin Receptor Modulation
The structural features of 4-Chloro-6-(1-phenylpropyl)pyrimidine make it suitable for modification into compounds that can interact with serotonin receptors. These receptors are important targets for drugs treating various neurological disorders. Adjusting the hydrophobic character of the substituents can enhance the binding affinity to these receptors .
Agricultural Research
In the field of agriculture, pyrimidine derivatives are explored for their herbicidal activity4-Chloro-6-(1-phenylpropyl)pyrimidine could be used as a starting material for developing new herbicides that target specific pathways in weed species, thereby protecting crops and improving yield .
Mecanismo De Acción
Target of Action
4-Chloro-6-(1-phenylpropyl)pyrimidine is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including anti-inflammatory . The primary targets of 4-Chloro-6-(1-phenylpropyl)pyrimidine are certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
The anti-inflammatory effects of pyrimidines, including 4-Chloro-6-(1-phenylpropyl)pyrimidine, are attributed to their inhibitory response versus the expression and activities of the aforementioned inflammatory mediators . By inhibiting these mediators, 4-Chloro-6-(1-phenylpropyl)pyrimidine can help to reduce inflammation.
Biochemical Pathways
The biochemical pathways affected by 4-Chloro-6-(1-phenylpropyl)pyrimidine are those involved in the inflammatory response. When the body experiences inflammation, tissues produce signals that use leukocytes (white blood cells) at the position of inflammation . Leukocytes damage any infective or harmful agent and eliminate cellular residues from damaged tissue . By inhibiting key inflammatory mediators, 4-Chloro-6-(1-phenylpropyl)pyrimidine can disrupt these pathways and reduce inflammation.
Result of Action
The molecular and cellular effects of 4-Chloro-6-(1-phenylpropyl)pyrimidine’s action are primarily related to its anti-inflammatory properties. By inhibiting key inflammatory mediators, the compound can help to reduce inflammation at the molecular and cellular levels .
Propiedades
IUPAC Name |
4-chloro-6-(1-phenylpropyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c1-2-11(10-6-4-3-5-7-10)12-8-13(14)16-9-15-12/h3-9,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIDSXPUQRLNLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




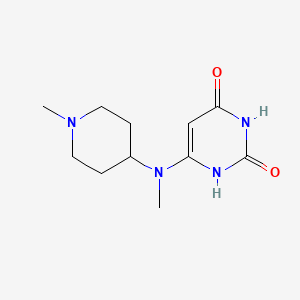
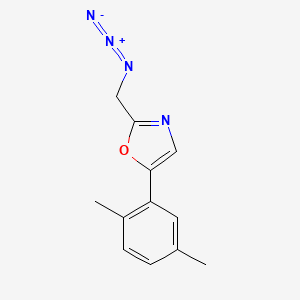
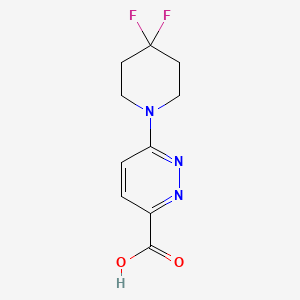
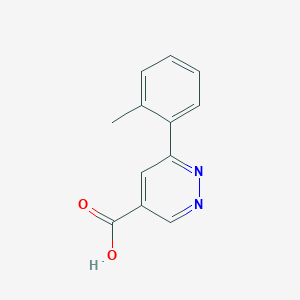
![2-Benzyl-5-methyl-1-phenyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480194.png)
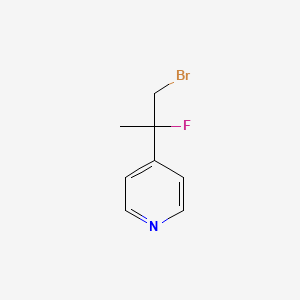
![5-benzyl-4-(tert-butyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480196.png)

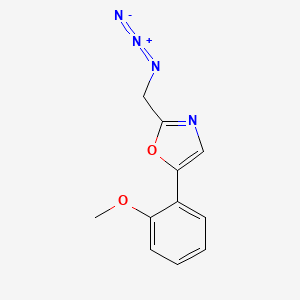

![Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1480206.png)
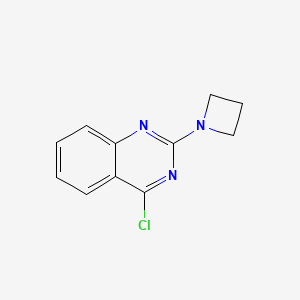
![4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480208.png)